(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-3-9-20-15-8-7-13(21(23)24)11-16(15)27-18(20)19-17(22)12-5-4-6-14(10-12)28(2,25)26/h1,4-8,10-11H,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWABLLHRQHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 896278-61-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.4 g/mol. The structure includes a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 896278-61-8 |
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 392.46 μg/mL against Bacillus subtilis and other pathogens .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A case study involving similar compounds found that they exhibited cytotoxic effects against multiple cancer cell lines, including HeLa and MCF-7 cells. The most potent derivative showed an IC50 value of 0.51 μM against A549 cells, indicating strong anticancer activity . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can significantly enhance cytotoxicity.
The proposed mechanisms for the biological activity of thiazole derivatives often involve interaction with key cellular targets such as DNA and various enzymes. For example, some compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting critical signaling pathways .
Study on Thiazole Derivatives
A systematic evaluation of thiazole derivatives revealed that those with electron-donating groups exhibited increased cytotoxicity compared to their counterparts with electron-withdrawing groups. This observation underscores the importance of electronic effects in modulating biological activity .
Comparative Analysis
In a comparative study focusing on various thiazole-based compounds, it was found that those with additional functional groups such as sulfonyl or nitro groups displayed enhanced antimicrobial and anticancer properties. The presence of these groups appears to facilitate better solubility and bioavailability, contributing to their effectiveness .
Q & A
Q. What are the recommended synthetic routes for (Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions:
Nitrobenzothiazole Core Formation : Start with 6-nitrobenzo[d]thiazol-2(3H)-one, followed by propargylation at the N3 position using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Benzamide Coupling : React the intermediate with 3-(methylsulfonyl)benzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) to form the amide bond .
(Z)-Isomer Control : Use stereoselective conditions (e.g., low-temperature crystallization or chiral auxiliaries) to favor the (Z)-configuration, confirmed by NOESY NMR .
Yield Optimization : Apply Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and reaction time. For example, flow chemistry systems (e.g., microreactors) can enhance mixing and reduce side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., nitro group at C6, propargyl at N3) and (Z)-configuration via coupling constants and NOE correlations .
- HRMS : Validate molecular weight and isotopic patterns, particularly for the nitro and methylsulfonyl groups .
- HPLC-PDA : Monitor purity (>95%) and detect isomers using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals from DMSO/EtOH mixtures .
Q. How does the propargyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The propargyl group enables:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., fluorophores for imaging studies) .
- Sonogashira Coupling : React with aryl halides to extend conjugation, enhancing electronic properties for optoelectronic applications .
Key Consideration : Protect the nitro group during coupling to prevent reduction; use Pd(PPh₃)₄/CuI catalysts in anhydrous THF .
Advanced Research Questions
Q. How do stereochemical (Z/E) differences impact the compound’s biological activity, and how can this be systematically evaluated?
- Methodological Answer :
- Synthesis of Isomers : Prepare (E)-isomer via photoirradiation or thermal equilibration and separate using chiral HPLC .
- Bioactivity Assays : Compare isomers in target-specific assays (e.g., kinase inhibition or antimicrobial activity). For example, use SPR to measure binding kinetics to protein targets .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate stereochemistry with binding affinity via molecular docking (AutoDock Vina) .
Q. What computational strategies can predict the stability of the (Z)-configuration under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., TIP3P water) to assess conformational flipping over 100 ns trajectories (GROMACS) .
- pKa Prediction : Use ChemAxon or SPARC to estimate protonation states affecting stability in buffers.
- Degradation Pathways : Apply LC-MS/MS to identify hydrolysis products at pH 7.4 and 37°C, guided by in silico fragmentation tools (e.g., Mass Frontier) .
Q. How can contradictions in synthetic yield data from literature be resolved?
- Methodological Answer :
- Meta-Analysis : Compile yield data from peer-reviewed studies (e.g., 32–68% in ), identifying outliers linked to solvent choice or catalyst purity.
- Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves for DMF) and validate intermediates via LC-MS before proceeding.
- Advanced Analytics : Use reaction monitoring (ReactIR) to detect transient intermediates and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
